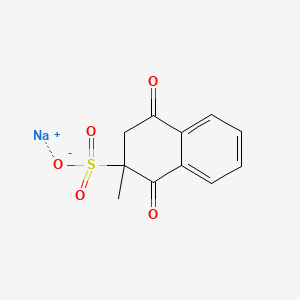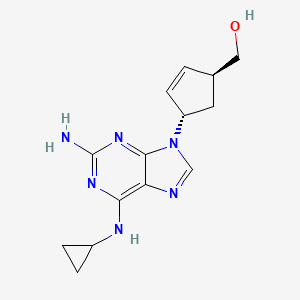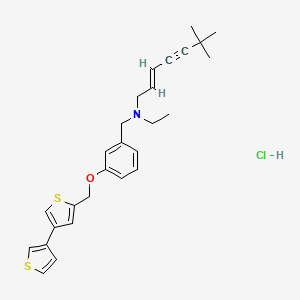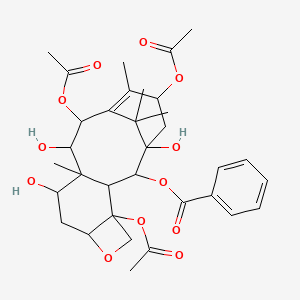
Oxalate de 4F 4PP
Vue d'ensemble
Description
4F 4PP oxalate is a selective 5-HT2A antagonist . It has almost as high affinity (K = 5.3 nM) as Ketanserin but with a much lower affinity for 5-HT2C sites (K = 620 nM) .
Molecular Structure Analysis
The molecular weight of 4F 4PP oxalate is 429.49 . The molecular formula is C22H26FNO.C2H2O4 .Physical And Chemical Properties Analysis
4F 4PP oxalate is soluble to 100 mM in DMSO and to 20 mM in ethanol . It is stored at room temperature .Applications De Recherche Scientifique
Inhibition des courants induits par la 5-HT
Il inhibe les courants induits par la 5-HT dans les ovocytes de Xenopus exprimant les récepteurs humains 5-HT2A . La valeur de la CI50 est de 5,15 µM .
Recherche sur la douleur neuropathique
La superfusion spinale d'oxalate de 4F 4PP (100 µM) réduit la surface des potentiels de champ spinaux stimulés électriquement dans un modèle de douleur neuropathique induite par ligature du nerf spinal (SNL) chez le rat .
Recherche sur la génotoxicité
Dans un essai de génotoxicité à haut débit, l'this compound a été identifié comme un inducteur de la réponse aux dommages de l'ADN et de la mort cellulaire .
Recherche sur les astrocytes
La stimulation des récepteurs 5-HT2A sur les astrocytes en culture primaire ouvre les canaux Ca2+ indépendants du voltage .
Relations structure-affinité
L'this compound a été utilisé dans la recherche pour comprendre les relations structure-affinité de la liaison des récepteurs de la sérotonine 5HT2 et 5HT1C .
Mécanisme D'action
Target of Action
4F 4PP oxalate is a selective antagonist for the 5-HT2A receptor , a subtype of the 5-HT (serotonin) receptor . The 5-HT2A receptor plays a crucial role in the function of the central nervous system, particularly in the pathways for cognition, the sensory system, and mood .
Mode of Action
As an antagonist, 4F 4PP oxalate binds to the 5-HT2A receptor and inhibits its activation . It has a high affinity for the 5-HT2A receptor (Ki = 5.3 nM), similar to that of Ketanserin, a well-known 5-HT2A antagonist . 4f 4pp oxalate has a much lower affinity for the 5-ht2c receptor (ki = 620 nm), demonstrating its selectivity .
Biochemical Pathways
The primary biochemical pathway affected by 4F 4PP oxalate is the serotonin pathway, specifically the signaling mediated by the 5-HT2A receptor . By inhibiting the activation of the 5-HT2A receptor, 4F 4PP oxalate can modulate the serotonin pathway and influence various physiological functions such as mood, cognition, and sensory perception .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of the 5-HT2A receptor by 4F 4PP oxalate can lead to changes in neuronal signaling, potentially affecting mood, cognition, and sensory perception . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4F 4PP oxalate plays a crucial role in biochemical reactions by selectively inhibiting the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound exhibits a high affinity for the 5-HT2A receptor with a dissociation constant (Ki) of 5.3 nM, making it a potent antagonist. Additionally, 4F 4PP oxalate has a much lower affinity for the 5-HT2C receptor (Ki = 620 nM), highlighting its selectivity .
Cellular Effects
4F 4PP oxalate influences various cellular processes by blocking the 5-HT2A receptor. This inhibition affects cell signaling pathways, particularly those involving serotonin. The compound can modulate gene expression and cellular metabolism by altering the downstream effects of serotonin signaling. In neuronal cells, 4F 4PP oxalate can impact neurotransmitter release, synaptic plasticity, and overall cell function .
Molecular Mechanism
At the molecular level, 4F 4PP oxalate exerts its effects by binding to the 5-HT2A receptor and preventing serotonin from activating this receptor. This binding inhibits the receptor’s ability to trigger intracellular signaling cascades, such as the activation of phospholipase C and the subsequent release of intracellular calcium. By blocking these pathways, 4F 4PP oxalate can modulate various physiological responses, including mood regulation, perception, and cognition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4F 4PP oxalate can vary over time. The compound is stable under standard storage conditions and maintains its potency for extended periods. Its degradation and long-term effects on cellular function can depend on factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have shown that prolonged exposure to 4F 4PP oxalate can lead to sustained inhibition of the 5-HT2A receptor, resulting in long-term changes in cellular signaling and function .
Dosage Effects in Animal Models
The effects of 4F 4PP oxalate in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2A receptor without causing significant adverse effects. At higher doses, 4F 4PP oxalate can lead to toxicity and adverse effects, such as altered behavior, reduced motor function, and potential neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
4F 4PP oxalate is involved in metabolic pathways related to serotonin signaling. The compound interacts with enzymes and cofactors that regulate serotonin synthesis, release, and degradation. By inhibiting the 5-HT2A receptor, 4F 4PP oxalate can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 4F 4PP oxalate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The selective binding to the 5-HT2A receptor also affects its distribution, as the receptor is predominantly expressed in certain brain regions and peripheral tissues .
Subcellular Localization
The subcellular localization of 4F 4PP oxalate is primarily determined by its interaction with the 5-HT2A receptor. The compound is directed to specific compartments or organelles where the receptor is localized, such as the plasma membrane and intracellular vesicles. Post-translational modifications and targeting signals further influence its activity and function within these subcellular regions .
Propriétés
IUPAC Name |
(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJYJCRJPFMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042626 | |
| Record name | 4F 4PP oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)


